1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE
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Overview
Description
1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group, which is a functional group containing a sulfur atom bonded to a carbon atom, which is in turn bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE can be achieved through a multi-step process. One common method involves the reaction of decyl mercaptan with ethylene diamine to form 2-(Decylsulfanyl)ethylamine. This intermediate is then reacted with thiocyanate to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst such as triethylamine, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The carbamimidothioate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted carbamimidothioates depending on the nucleophile used.
Scientific Research Applications
1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE involves its interaction with biological molecules. The sulfur atom in the compound can form strong interactions with metal ions and proteins, which can disrupt biological processes. The compound can also interact with cell membranes, leading to changes in membrane permeability and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl carbamimidothioate
- 2-(Octylsulfanyl)ethyl carbamimidothioate
- Methyl N-cyano-N′-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidothioate
Uniqueness
1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can affect the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-decylsulfanylethyl carbamimidothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2S2/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-13(14)15/h2-12H2,1H3,(H3,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAYNEJETZUCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSCCSC(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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